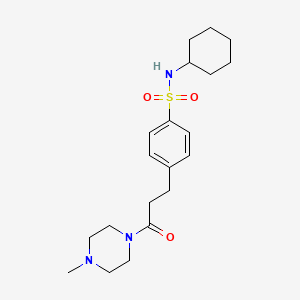
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as CPI-1189 and belongs to the family of sulfonamides. It has been found to have potential therapeutic properties and is being studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is not fully understood. However, it has been found to have an inhibitory effect on the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, this compound can increase cAMP levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic properties and mechanism of action, making it a valuable tool for scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the study of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide. One direction is to further study its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail to fully understand how it exerts its physiological effects. Additionally, further studies are needed to evaluate its toxicity and potential side effects.
合成方法
The synthesis of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the reaction of cyclohexylamine with 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and is carried out in a solvent such as dichloromethane. The product is obtained in high yield and purity through a simple workup process.
科学研究应用
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have potential therapeutic properties and has been studied for its use in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
N-cyclohexyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-22-13-15-23(16-14-22)20(24)12-9-17-7-10-19(11-8-17)27(25,26)21-18-5-3-2-4-6-18/h7-8,10-11,18,21H,2-6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLXFIFHJJZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



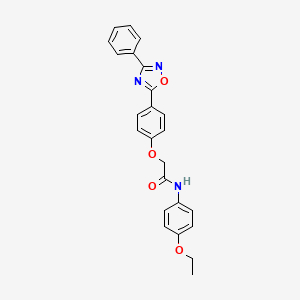
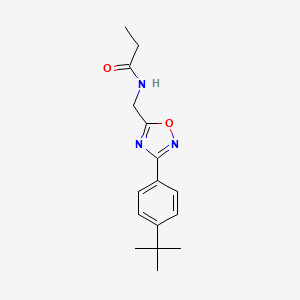
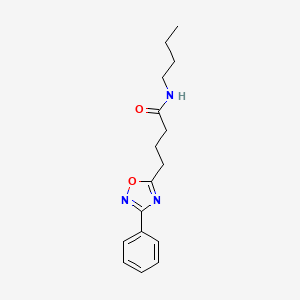
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)
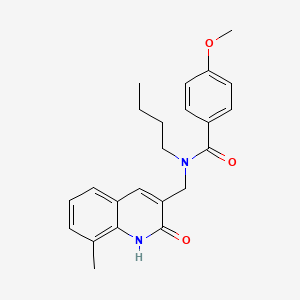
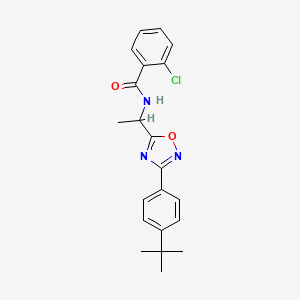

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
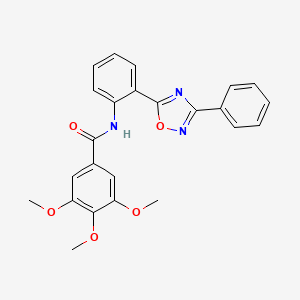
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
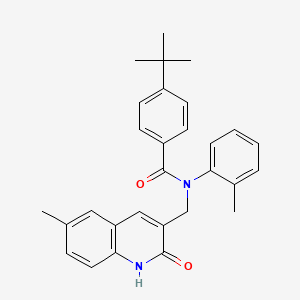
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)